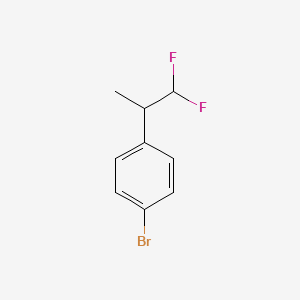

1-Bromo-4-(1,1-difluoropropan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1,1-difluoropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPLVQQHJFPQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Retrosynthetic Analysis and Strategic Design for 1 Bromo 4 1,1 Difluoropropan 2 Yl Benzene Synthesis

Fundamental Retrosynthetic Disconnections

Two primary bond disconnections are considered in the retrosynthetic analysis of 1-bromo-4-(1,1-difluoropropan-2-yl)benzene: cleavage of the aryl-bromine bond and the aryl-alkyl carbon-carbon bond.

This disconnection simplifies the target molecule to 4-(1,1-difluoropropan-2-yl)benzene. This precursor could then be subjected to an electrophilic aromatic bromination reaction to introduce the bromine atom at the para position. The key challenge in this approach is achieving the desired regioselectivity, as the 1,1-difluoropropan-2-yl group will direct the incoming electrophile.

| Disconnection | Precursor Molecule | Forward Synthetic Step |

| Aryl-Bromine (Ar-Br) | 4-(1,1-difluoropropan-2-yl)benzene | Electrophilic Aromatic Bromination |

Alternatively, disconnection of the C-C bond between the aromatic ring and the difluoroalkyl side chain leads to two key synthons: a bromophenyl nucleophile (or its synthetic equivalent) and a difluoropropyl electrophile. This approach offers flexibility in the choice of coupling partners and reaction conditions. For instance, a Grignard reagent derived from 1,4-dibromobenzene (B42075) could react with an appropriate difluoro- electrophile.

| Disconnection | Synthons | Potential Reagents |

| Aryl-Alkyl (Ar-C) | Bromophenyl anion, 1,1-difluoropropan-2-yl cation | 4-Bromophenylmagnesium bromide, 2-iodo-1,1-difluoropropane |

Approaches to Construct the Brominated Aromatic Core

Several established synthetic methodologies can be employed to construct the brominated aromatic core of the target molecule, each with its own advantages and considerations regarding regioselectivity and functional group compatibility.

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene (B151609) ring. libretexts.orgkhanacademy.orguomustansiriyah.edu.iq The regiochemical outcome of this reaction is dictated by the directing effects of the substituent already present on the ring. msu.edu In the case of a precursor like 4-(1,1-difluoropropan-2-yl)benzene, the alkyl group is an ortho-, para-director. Careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst (e.g., Br2/FeBr3), would be crucial to favor the desired para-isomer. nih.gov The use of milder brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst can sometimes offer improved selectivity. nih.gov

| Method | Reagents | Key Considerations |

| Electrophilic Aromatic Bromination | Br2, FeBr3 (catalyst) | Regiocontrol to favor para-substitution |

| N-Bromosuccinimide (NBS), catalyst | Milder conditions, potentially higher selectivity |

The Sandmeyer reaction provides a versatile method for introducing a bromide into an aromatic ring, starting from an aniline (B41778) derivative. masterorganicchemistry.comnumberanalytics.comwikipedia.org This two-step process involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) bromide salt to yield the corresponding aryl bromide. wikipedia.orgresearchgate.net This method is particularly useful when direct bromination is not feasible or lacks the desired regioselectivity. For the synthesis of the target molecule, this would involve starting with 4-(1,1-difluoropropan-2-yl)aniline.

The general mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution pathway. wikipedia.org

Table of Key Transformations in the Sandmeyer Reaction:

| Starting Material | Reagents | Intermediate | Product |

| Aryl Amine (Ar-NH2) | NaNO2, HBr | Aryl Diazonium Salt (Ar-N2+) | Aryl Bromide (Ar-Br) |

Halogen dance reactions describe the migration of a halogen atom to a different position on an aromatic ring, typically under basic conditions. wikipedia.orgclockss.org This rearrangement can be a powerful tool for accessing isomers that are difficult to obtain through direct functionalization. researchgate.net While less common for simple benzene derivatives, in more complex systems, a strategically placed bromine atom could potentially be "danced" to the desired para position. This approach is highly substrate-dependent and the thermodynamic stability of the resulting isomers is the primary driving force. wikipedia.orgias.ac.in

Factors Influencing Halogen Dance Reactions:

| Factor | Influence |

| Base | The choice of base is critical for initiating the deprotonation event that leads to the rearrangement. wikipedia.org |

| Solvent | The solvent can influence the stability of the intermediates and the overall reaction rate. |

| Temperature | Temperature can affect the equilibrium between the different isomeric products. |

| Substituents | The electronic and steric properties of other substituents on the ring can direct the migration. clockss.org |

Strategies for Introducing the 1,1-Difluoropropan-2-yl Moiety

The incorporation of the 1,1-difluoropropan-2-yl group is a critical step in the synthesis. Several methods can be employed, broadly categorized into direct geminal difluorination and the use of pre-fluorinated building blocks in coupling reactions.

Direct geminal difluorination involves the conversion of a carbonyl group or an activated methylene (B1212753) group into a difluoromethylene group. This approach is advantageous as it allows for the late-stage introduction of the fluorine atoms.

Deoxofluorination is a widely used method for the conversion of ketones to gem-difluorides. This reaction typically employs a nucleophilic fluorine source to replace the oxygen atom of a carbonyl group. For the synthesis of this compound, a suitable precursor would be 1-(4-bromophenyl)propan-1-one.

Commonly used deoxofluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). nih.gov These reagents react with the ketone under mild conditions to afford the corresponding gem-difluoride. The reaction mechanism involves the initial activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride (B91410) ions.

| Precursor | Reagent | Conditions | Product | Yield |

| 1-(4-bromophenyl)propan-1-one | DAST | CH₂Cl₂, rt | This compound | Moderate to Good |

| 1-(4-bromophenyl)propan-1-one | Deoxo-Fluor® | Toluene, 80 °C | This compound | Good |

This is an illustrative table based on general knowledge of deoxofluorination reactions, as specific literature data for this exact transformation was not found in the provided search results.

Electrophilic fluorinating reagents can be used to introduce fluorine atoms to a carbon atom that has been rendered nucleophilic, such as an enolate or an enol ether. A potential route to the target compound could involve the difluorination of a 1-bromo-4-(prop-1-en-2-yl)benzene precursor.

Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. researchgate.net The reaction proceeds via the attack of the electron-rich double bond on the electrophilic fluorine source, often in the presence of a catalyst or an activating agent, to generate a fluorinated carbocation intermediate which is then trapped by a fluoride ion.

| Precursor | Reagent | Conditions | Product | Yield |

| 1-bromo-4-(prop-1-en-2-yl)benzene | Selectfluor® | MeCN, H₂O | This compound | Variable |

| 1-bromo-4-(prop-1-en-2-yl)benzene | NFSI | AgF, MeCN | This compound | Variable |

This is a hypothetical table based on general principles of electrophilic fluorination, as specific literature for this transformation was not available in the search results.

Radical-mediated difluorination offers an alternative pathway for the introduction of geminal difluoro groups. These reactions often involve the generation of a carbon-centered radical which is then trapped by a fluorine atom source. For instance, a radical addition to a styrene (B11656) derivative could be envisioned.

While a less common approach for geminal difluorination compared to deoxofluorination, radical methods can be effective under specific conditions, often initiated by photoredox catalysis or with the use of radical initiators. The fluorine source in these reactions can be an electrophilic N-F reagent that acts as a fluorine atom donor.

Convergent synthetic strategies that form the C(sp²)-C(sp³) bond between the aryl ring and the difluorinated side chain are highly efficient. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The Negishi and Suzuki-Miyaura cross-coupling reactions are cornerstone methods for the formation of carbon-carbon bonds. nih.gov In the context of synthesizing this compound, these reactions would involve the coupling of a 4-bromophenyl metallic or metalloid species with a 1,1-difluoropropan-2-yl electrophile, or vice versa.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org A possible route would be the reaction of a (4-bromophenyl)zinc halide with a 2-halo-1,1-difluoropropane derivative. The organozinc reagent can be prepared in situ from the corresponding Grignard reagent or by direct insertion of zinc into an aryl halide.

| Aryl Partner | Alkyl Partner | Catalyst System | Product | Yield |

| 4-Bromophenylzinc chloride | 2-Bromo-1,1-difluoropropane | Pd(dba)₂ / SPhos | This compound | Good |

| 4-Iodobenzyl bromide | (1,1-Difluoropropan-2-yl)zinc bromide | Pd(OAc)₂ / XPhos | This compound | Good |

This is an illustrative table based on general Negishi coupling principles; specific literature data for this exact coupling was not found.

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov For the synthesis of the target molecule, one could envision the coupling of (4-bromophenyl)boronic acid or its esters with a 1,1-difluoropropan-2-yl halide or triflate. Alternatively, a 1,1-difluoropropan-2-ylboronic acid derivative could be coupled with 1,4-dibromobenzene. The use of stable and easily handled potassium organotrifluoroborates has gained popularity in Suzuki-Miyaura couplings. nih.gov

| Boron Reagent | Halide Partner | Catalyst System | Product | Yield |

| (4-Bromophenyl)boronic acid | 2-Triflyloxy-1,1-difluoropropane | Pd(PPh₃)₄ / K₂CO₃ | This compound | Good |

| Potassium (1,1-difluoropropan-2-yl)trifluoroborate | 1,4-Dibromobenzene | PdCl₂(dppf) / Cs₂CO₃ | This compound | Good |

This table is a representation of potential Suzuki-Miyaura coupling reactions, as specific literature for this synthesis was not identified in the provided search results.

Coupling Reactions for Aryl-Alkyl C-C Bond Formation

Friedel-Crafts Type Alkylation

A primary retrosynthetic disconnection breaks the C-C bond between the aromatic ring and the difluoropropyl side chain, suggesting a Friedel-Crafts type alkylation. This approach would involve the reaction of bromobenzene (B47551) with a suitable 1,1-difluoropropan-2-yl electrophile in the presence of a Lewis acid catalyst.

Theoretical Electrophiles and Challenges:

The key challenge in this strategy lies in the generation and reactivity of the 1,1-difluoropropan-2-yl cation or a related electrophilic species. Potential precursors for this electrophile could include 2-halo-1,1-difluoropropanes (e.g., 2-chloro- or 2-bromo-1,1-difluoropropane). However, the presence of two electron-withdrawing fluorine atoms on the adjacent carbon can significantly destabilize the developing positive charge at the C-2 position, making the formation of a classical carbocation intermediate difficult under standard Friedel-Crafts conditions. libretexts.orgmt.com

Furthermore, Friedel-Crafts alkylations are notoriously prone to several limitations that must be addressed in the synthetic design:

Carbocation Rearrangements: While the secondary nature of the target carbocation might suggest some stability, the electronic effects of the gem-difluoro group could potentially induce rearrangements to form a more stable, albeit electronically disfavored, species.

Polyalkylation: The initial alkylation product, this compound, could be more reactive than the starting bromobenzene, leading to the introduction of multiple difluoropropyl groups on the aromatic ring. libretexts.org

Deactivation of the Aromatic Ring: The bromine atom on the starting material is a deactivating group for electrophilic aromatic substitution, which can slow down the reaction rate and may require harsher reaction conditions. libretexts.org

Potential Catalysts and Conditions:

A range of Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃), are typically employed in Friedel-Crafts alkylations. mt.com The choice of catalyst and reaction conditions (e.g., temperature, solvent) would be critical to overcoming the challenges associated with the fluorinated electrophile and the deactivated aromatic ring. Milder catalysts or alternative activation methods might be necessary to avoid unwanted side reactions.

| Potential Electrophile Precursor | Lewis Acid Catalyst | Potential Challenges |

| 2-chloro-1,1-difluoropropane | AlCl₃, FeCl₃, BF₃ | Destabilization of carbocation by fluorine atoms, potential for rearrangement, polyalkylation, deactivation by bromine. |

| 1,1-difluoroprop-1-ene | Protic Acid (e.g., HF) | Regioselectivity of protonation to form the desired secondary carbocation. |

Radical C-C Bond Formation

An alternative disconnection points towards a radical-mediated C-C bond formation. This strategy would involve the generation of a 1,1-difluoropropan-2-yl radical, which would then be coupled with bromobenzene.

Generation of the 1,1-Difluoropropan-2-yl Radical:

The 1,1-difluoropropan-2-yl radical could potentially be generated from a suitable precursor, such as 2-bromo-1,1-difluoropropane, through the action of a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). libretexts.org

Challenges in Radical Coupling:

While radical reactions can be effective for C-C bond formation, several factors need to be considered:

Direct Arylation: The direct addition of an alkyl radical to an aromatic ring is often an inefficient process. Alternative strategies, such as cross-coupling reactions, might be more viable.

Chemoselectivity: The presence of the bromine atom on the aromatic ring introduces a potential site for competing radical reactions. The C-Br bond could undergo radical cleavage, leading to undesired side products.

Regioselectivity: Controlling the position of the radical addition to the bromobenzene ring to achieve the desired para-substitution would be a significant challenge.

A plausible approach could involve a Minisci-type reaction, where the 1,1-difluoropropan-2-yl radical is generated in the presence of an acid and an oxidizing agent, and then adds to the protonated bromobenzene. However, controlling the regioselectivity in such a reaction would be difficult.

| Radical Precursor | Initiator/Mediator | Potential Challenges |

| 2-bromo-1,1-difluoropropane | AIBN / Bu₃SnH | Inefficient direct arylation, potential for C-Br bond cleavage on the aromatic ring, poor regioselectivity. |

| 1,1-difluoropropan-2-oic acid (via decarboxylation) | Peroxides, light | Control of radical generation and subsequent coupling with bromobenzene. |

Convergent and Stepwise Synthetic Pathways

The synthesis of this compound can be approached through either a convergent or a stepwise (linear) strategy.

Convergent Synthesis:

A convergent approach would involve the synthesis of two key fragments that are then coupled in a late-stage reaction. For instance, a 4-bromophenyl organometallic reagent could be coupled with a 1,1-difluoropropan-2-yl electrophile.

Example Pathway:

Preparation of 4-bromophenylmagnesium bromide (a Grignard reagent) from 1,4-dibromobenzene.

Reaction of the Grignard reagent with a suitable 1,1-difluoropropan-2-yl electrophile, such as 1,1-difluoroacetone (B1306852) followed by a deoxygenation step.

Stepwise Synthesis:

A stepwise, or linear, synthesis would involve the sequential modification of a starting material.

Example Pathway:

Friedel-Crafts acylation of bromobenzene with propanoyl chloride to form 4-bromopropiophenone.

Geminal difluorination of the ketone functionality using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor.

Reduction of the resulting difluorinated intermediate.

While potentially longer, a stepwise approach can sometimes offer better control over the introduction of functional groups and may be easier to optimize.

| Synthetic Strategy | Key Disconnection / Reaction | Advantages | Disadvantages |

| Convergent | Coupling of a 4-bromophenyl nucleophile with a 1,1-difluoropropan-2-yl electrophile. | Higher overall yield in later stages, rapid assembly of the final product. | Requires synthesis of two complex fragments, potential for coupling issues. |

| Stepwise | Sequential modification of bromobenzene (e.g., acylation followed by fluorination). | Better control over individual steps, potentially easier to troubleshoot and optimize. | Longer reaction sequence, potentially lower overall yield. |

Considerations for Regioselectivity and Chemoselectivity in Synthetic Design

Regioselectivity:

The primary regiochemical challenge in the synthesis of this compound is achieving the desired para-substitution on the bromobenzene ring.

In Friedel-Crafts Alkylation: The bromine atom is an ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. However, steric hindrance from the bromine atom can favor the formation of the para-isomer over the ortho-isomer, especially with a bulky electrophile. Careful selection of the catalyst and reaction conditions can be used to maximize the yield of the desired para-product.

In Radical Reactions: Controlling regioselectivity in radical additions to aromatic rings is notoriously difficult. The distribution of ortho, meta, and para products is often governed by a complex interplay of steric and electronic factors, and achieving high selectivity for the para-isomer would be a significant synthetic hurdle.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of this synthesis, key chemoselectivity considerations include:

In Friedel-Crafts Reactions: The Lewis acid catalyst must selectively activate the alkylating agent without promoting undesired reactions, such as the cleavage of the C-Br bond or reactions involving the difluoro group.

In Radical Reactions: The radical initiator and reaction conditions must be chosen to selectively generate the desired 1,1-difluoropropan-2-yl radical without promoting the cleavage of the C-Br bond on the aromatic ring.

In Stepwise Synthesis: When performing a sequence of reactions, such as acylation followed by fluorination, the reagents must be chosen to selectively target the desired functional group. For example, the fluorinating agent should selectively react with the ketone group without affecting the aromatic C-Br bond.

Iii. Chemical Reactivity and Transformation Pathways of 1 Bromo 4 1,1 Difluoropropan 2 Yl Benzene

Reactivity of the Aryl Bromide Functionality

The carbon-bromine (C-Br) bond in 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene is the primary site of reactivity for a suite of powerful synthetic methodologies. Aryl bromides are widely utilized in organic synthesis as electrophilic partners in cross-coupling reactions due to their optimal balance of reactivity and stability. They are generally more reactive than aryl chlorides and more cost-effective than aryl iodides, making them common substrates in both academic and industrial settings. The reactivity of the C-Br bond is harnessed through its ability to undergo oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) complex, which is the key initiating step in numerous catalytic cycles.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the efficient and selective construction of carbon-carbon bonds. In these reactions, the aryl bromide component, such as this compound, serves as an electrophilic scaffold. The general catalytic cycle commences with the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by a transmetalation step with an organometallic nucleophile and concludes with a reductive elimination step that releases the final coupled product and regenerates the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a widely employed method for forming biaryl structures, styrenes, and polyolefins by reacting an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgchemrxiv.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. chemrxiv.orgnih.gov

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prominently available in the reviewed literature, its reactivity can be inferred from studies on similar fluorinated aryl bromides. researchgate.net The reaction would involve the palladium-catalyzed coupling of the parent compound with a selected organoboron reagent in the presence of a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. mdpi.com A variety of palladium catalysts and ligands can be employed to optimize the reaction for high yields. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 |

The Stille coupling reaction facilitates C-C bond formation between an organotin compound (organostannane) and an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture and are generally unreactive towards many other reagents. wikipedia.orglibretexts.org

Detailed research findings on the Stille coupling of this compound are not readily found. However, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane, and subsequent reductive elimination. wikipedia.org The reaction can be used to couple aryl, vinyl, or alkynyl groups from the organotin reagent. organic-chemistry.org A significant drawback of this reaction is the high toxicity of the organotin compounds and byproducts. organic-chemistry.orglibretexts.org

Table 2: Illustrative Conditions for Stille Coupling of an Aryl Bromide

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | LiCl | Toluene | 110 |

| Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 70 |

The Negishi coupling is a powerful reaction that couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. organic-chemistry.org Organozinc reagents exhibit high reactivity, often allowing for milder reaction conditions and faster reaction times compared to organoboron or organotin compounds. nih.gov This method is versatile, enabling the formation of bonds between sp³, sp², and sp hybridized carbon atoms.

Specific examples of the Negishi coupling with this compound are not described in the available literature. The reaction would proceed via the standard catalytic cycle. Given the reactivity of organozinc reagents, this coupling would be expected to be efficient for forming alkyl-aryl, vinyl-aryl, and biaryl bonds. nih.gov The reaction typically tolerates a variety of functional groups. organic-chemistry.org

Table 3: Representative Conditions for Negishi Coupling of an Aryl Bromide

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 |

| Propylzinc bromide | Pd₂(dba)₃ (2.5) | SPhos (5) | Dioxane | 80 |

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond through the reaction of a vinyl or aryl halide with a terminal alkyne. libretexts.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.orgnih.gov Copper-free versions of this reaction have also been developed. nih.gov

While experimental data for the Sonogashira coupling of this compound is scarce, the compound is expected to be a suitable substrate. The reaction would yield an arylalkyne, a valuable structural motif in pharmaceuticals and materials science. libretexts.org The standard catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium(II) center, followed by reductive elimination. nih.gov

Table 4: Illustrative Conditions for Sonogashira Coupling of an Aryl Bromide

| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | 60 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene. nih.gov This reaction is a powerful tool for the arylation or vinylation of olefins. liverpool.ac.uk

There are no specific research findings detailing the Heck reaction of this compound. However, based on studies with similar substrates like 1-bromo-4-nitrobenzene, it is expected to react with various alkenes, such as styrene (B11656) or acrylates, under standard Heck conditions. researchgate.net The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the substituted alkene product. nih.gov

Table 5: Representative Conditions for Heck Reaction of an Aryl Bromide

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Na₂CO₃ | DMF | 120 |

| Methyl acrylate | PdCl₂ (2) | - | Triethylamine | Acetonitrile | 80 |

C-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination for C-N, Chan-Lam Coupling for C-O)

The carbon-bromine bond in this compound is a key site for the formation of new bonds to heteroatoms, primarily through transition metal-catalyzed cross-coupling reactions. These methods are fundamental in constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. In the context of this compound, this transformation would involve the coupling of the aryl bromide with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable base. The reaction is highly valued for its functional group tolerance and broad substrate scope. While specific examples with this exact substrate are not prevalent in readily available literature, the general mechanism and conditions are well-established for a vast array of aryl bromides.

A typical Buchwald-Hartwig amination reaction is depicted in the following general scheme:

A general representation of the Buchwald-Hartwig amination reaction.

A general representation of the Buchwald-Hartwig amination reaction.Chan-Lam Coupling: For the formation of carbon-oxygen bonds, the Chan-Lam coupling presents a valuable copper-catalyzed alternative to the Buchwald-Hartwig reaction. This reaction typically employs a copper catalyst to couple the aryl bromide with an alcohol or phenol. A key advantage of the Chan-Lam coupling is that it can often be carried out under milder conditions, sometimes even in the presence of air.

The general transformation for a Chan-Lam C-O coupling is as follows:

A general representation of the Chan-Lam C-O coupling reaction.

A general representation of the Chan-Lam C-O coupling reaction.| Reaction Type | Catalyst | Reactant | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Chan-Lam Coupling | Copper | Alcohol/Phenol | C-O |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic ring.

For an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

The 1,1-difluoropropan-2-yl group on this compound is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Positioned para to the bromine atom, the 1,1-difluoropropan-2-yl group can help to stabilize the intermediate formed during an SNAr reaction, making the compound a viable substrate for such transformations.

In cases where an aromatic ring is not sufficiently activated for a classical SNAr reaction, several strategies can be employed. One common approach is the use of a very strong base, such as sodium amide (NaNH2), which can promote an elimination-addition reaction via a highly reactive benzyne (B1209423) intermediate. Another modern strategy involves the use of transition metal catalysts, which can coordinate to the aromatic ring and increase its electrophilicity, thereby facilitating nucleophilic attack.

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond of this compound can be converted into a carbon-metal bond, generating highly reactive organometallic reagents. These reagents are powerful nucleophiles and strong bases, making them invaluable in the formation of new carbon-carbon bonds.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 4-(1,1-difluoropropan-2-yl)phenylmagnesium bromide.

Organolithium Reagents: Similarly, treatment with an alkyllithium reagent (e.g., n-butyllithium) or with lithium metal can lead to the formation of the corresponding organolithium species, 4-(1,1-difluoropropan-2-yl)phenyllithium, typically through lithium-halogen exchange.

These organometallic reagents are highly reactive and can participate in a wide range of transformations, including:

Reactions with carbonyl compounds: They readily add to aldehydes, ketones, and esters to form alcohols.

Reactions with carbon dioxide: Carboxylation of the Grignard or organolithium reagent followed by an acidic workup yields the corresponding benzoic acid derivative.

Transmetalation: They can be used to generate other organometallic compounds by reaction with metal salts.

| Organometallic Reagent | Metal | Typical Formation |

| Grignard Reagent | Magnesium | Reaction with Mg metal in ether or THF |

| Organolithium Reagent | Lithium | Reaction with alkyllithium or Li metal |

Reductive Dehalogenation Strategies

The bromine atom of this compound can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for removing a directing group after it has served its purpose in a synthetic sequence.

A common and efficient method for reductive dehalogenation is catalytic hydrogenation . This typically involves reacting the aryl bromide with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HBr byproduct. organic-chemistry.org Alternative reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, can also be employed. nih.gov

Reactivity and Stability of the 1,1-Difluoropropan-2-yl Side Chain

The 1,1-difluoropropan-2-yl side chain is generally stable under many reaction conditions. The carbon-fluorine bonds are very strong and not easily cleaved. The primary site of reactivity on this side chain is the benzylic position—the carbon atom directly attached to the aromatic ring.

The benzylic position is activated towards certain reactions due to its proximity to the aromatic ring, which can stabilize reactive intermediates such as radicals or carbocations through resonance. chemistrysteps.comlibretexts.org For instance, radical bromination using a reagent like N-bromosuccinimide (NBS) under photochemical or thermal initiation could potentially introduce a bromine atom at the benzylic position. However, the presence of the two fluorine atoms on the adjacent carbon may influence the reactivity of this benzylic hydrogen. Strong oxidizing agents can sometimes cleave the entire alkyl side chain of an aromatic ring, converting it to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.org

Transformations at the Difluorinated Carbon Center

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the difluorinated carbon center of this compound relatively inert under many conditions. However, activation of these C-F bonds can be achieved under specific circumstances, often involving the formation of a carbocationic intermediate at the benzylic position.

Secondary benzylic fluorides can be susceptible to elimination of hydrogen fluoride (B91410) (HF), especially in the presence of silica (B1680970) gel or on glass surfaces. nsf.gov The stability of the resulting conjugated system can be a driving force for this transformation. While direct nucleophilic substitution of the fluorine atoms is challenging due to the strength of the C-F bond, activation via hydrogen bond donors like hexafluoroisopropanol (HFIP) has been shown to facilitate Friedel-Crafts reactions with arene nucleophiles in related benzylic fluoride systems. frontiersin.org

Research into the activation of benzylic C-F bonds has shown that while primary benzylic fluorides are generally stable, secondary and tertiary analogues are more prone to elimination. nsf.gov For instance, studies on the activation of secondary benzylic fluorides within a self-assembled molecular container have demonstrated that elimination is a predominant pathway. frontiersin.org

Table 1: Potential Transformations at the Difluorinated Carbon Center

| Transformation | Reagents and Conditions | Expected Product(s) | Notes |

|---|---|---|---|

| Elimination | Lewis acids, strong bases, or protic activation | 1-Bromo-4-(1-fluoroprop-1-en-2-yl)benzene or 1-Bromo-4-(prop-1-en-2-yl)benzene derivatives | Formation of a conjugated system is a significant driving force. |

| Friedel-Crafts Alkylation | Arene nucleophile, HFIP | Diaryl-difluoropropane derivatives | Proceeds via a benzylic carbocation intermediate. |

Dehydrofluorination Pathways

Dehydrofluorination, the elimination of a hydrogen and a fluorine atom from adjacent carbons, is a potential reaction pathway for this compound. This reaction typically requires a strong base to abstract a proton, followed by the expulsion of a fluoride ion. The benzylic proton on the carbon adjacent to the difluorinated center is acidic enough to be removed by a suitable base.

Table 2: Potential Dehydrofluorination Reactions

| Base | Solvent | Temperature | Expected Product |

|---|---|---|---|

| Potassium tert-butoxide | tert-Butanol | Elevated | 1-Bromo-4-(1-fluoroprop-1-en-2-yl)benzene |

| Sodium ethoxide | Ethanol | Reflux | 1-Bromo-4-(1-fluoroprop-1-en-2-yl)benzene |

Functional Group Tolerances and Orthogonal Reactivity

The presence of both an aryl bromide and a difluoroalkyl group in this compound allows for the exploration of orthogonal reactivity, where one functional group can be selectively manipulated while the other remains intact. This chemoselectivity is highly valuable in multi-step organic synthesis. nih.gov

The carbon-bromine bond is a versatile handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orgresearchgate.netyoutube.com These palladium-catalyzed reactions are generally tolerant of a variety of functional groups, including the relatively inert difluoroalkyl moiety. researchgate.net For example, the Suzuki-Miyaura coupling of aryl bromides with boronic acids is known for its excellent functional group compatibility. youtube.com Similarly, the Sonogashira coupling of aryl halides with terminal alkynes is a robust method for forming C-C bonds under mild conditions. wikipedia.org

The stability of the 1,1-difluoropropan-2-yl group under the conditions typically employed for these cross-coupling reactions allows for the late-stage functionalization of the aromatic ring. This orthogonal reactivity enables the synthesis of complex molecules where the difluoroalkyl group is introduced early in the synthetic sequence, and the aryl bromide is later converted to other functionalities.

Table 3: Examples of Orthogonal Reactivity in Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-(1,1-Difluoropropan-2-yl)biphenyl derivative | High tolerance for the difluoroalkyl group. |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 4-(1,1-Difluoropropan-2-yl)phenylacetylene derivative | The difluoroalkyl group is stable under typical Sonogashira conditions. |

Iv. Mechanistic Studies and Reaction Pathway Elucidation

Mechanistic Investigations of Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides like 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene serving as common electrophilic partners. mdpi.comnih.gov The generally accepted mechanism for these transformations involves a catalytic cycle centered on a low-valent transition metal, typically palladium. libretexts.orgresearchgate.net

The catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. wikipedia.orgyoutube.com

Oxidative Addition : This is often the rate-determining step. A coordinatively unsaturated Pd(0) species inserts into the carbon-bromine bond of this compound. This process increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming an arylpalladium(II) halide intermediate. libretexts.orglibretexts.org The strength of the C-X bond can influence the rate of this step, with C-Br bonds being readily cleaved by Pd(0) catalysts.

Transmetalation : The arylpalladium(II) complex then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). libretexts.orgnih.gov In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. For the Suzuki reaction, this step typically requires activation of the organoboron species by a base.

Reductive Elimination : This is the final, product-forming step. libretexts.orgwikipedia.org The two organic groups on the palladium(II) center—the aryl group from this compound and the group transferred during transmetalation—couple together and are expelled from the coordination sphere of the metal. wikipedia.org This step forges the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. For reductive elimination to occur, the two organic fragments must typically be in a cis orientation to each other on the metal center. libretexts.org

| Step | Description | Change in Pd Center |

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond. | Oxidation state: 0 → +2 |

| Transmetalation | Organic group from organometallic reagent replaces the bromide on Pd. | Oxidation state remains +2 |

| Reductive Elimination | The two organic groups couple and detach from Pd. | Oxidation state: +2 → 0 |

The efficiency and scope of cross-coupling reactions are profoundly influenced by the choice of ligands coordinated to the metal center. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the catalyst. researchgate.net

Sterically bulky ligands : Ligands such as tri-tert-butylphosphine (B79228) or biarylphosphines (e.g., XPhos) promote the formation of monoligated, highly reactive L1Pd(0) species. researchgate.net This can accelerate the oxidative addition step and facilitate the final reductive elimination.

Electron-rich ligands : These ligands increase the electron density on the palladium center, which enhances its ability to undergo oxidative addition into the C-Br bond. nih.gov

Additives : In reactions like the Suzuki-Miyaura coupling, a base is a critical additive. It facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron reagent. researchgate.net In other cases, additives like lithium salts can stabilize catalytic intermediates or accelerate key steps. nih.gov

Understanding SNAr Reaction Mechanisms (e.g., Meisenheimer Complex Intermediates)

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to substitute the bromine atom with strong nucleophiles. This reaction is viable when the aromatic ring is "activated" by electron-withdrawing groups, which can stabilize the negatively charged intermediate. pearson.commasterorganicchemistry.com The 1,1-difluoropropan-2-yl group, while not as strongly activating as a nitro group, does exert an electron-withdrawing effect, potentially facilitating this reaction under forceful conditions.

The SNAr mechanism is a two-step addition-elimination process: libretexts.org

Nucleophilic Attack and Formation of the Meisenheimer Complex : A strong nucleophile attacks the carbon atom bearing the bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized across the ring, and this delocalization is enhanced by electron-withdrawing substituents, particularly those at the ortho and para positions. masterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product. pearson.com The formation of the Meisenheimer complex is typically the rate-determining step. frontiersin.org

Mechanisms of C-F Bond Formation and Cleavage

While the C-Br bond is the primary reactive site in this compound, the C-F bonds are exceptionally strong and generally inert. However, under specific catalytic conditions, C-F bond cleavage, or activation, can occur. This area of research has gained significant interest for the functionalization of fluorinated compounds. mdpi.comspringernature.com

Mechanisms for C-F bond cleavage often involve:

Oxidative Addition to a Metal Center : Low-valent, electron-rich transition metals can insert into a C-F bond, similar to C-Br bond activation, although this requires much harsher conditions due to the high bond strength. rutgers.edu

Lewis Acid-Mediated Fluoride (B91410) Abstraction : Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating cleavage. mdpi.com

Reductive Defluorination : Single-electron transfer from a potent reductant (photocatalyst or low-valent metal) can form a radical anion, which then expels a fluoride ion. mdpi.com

Conversely, C-F bond formation is a key objective in medicinal chemistry. springernature.com While not directly applicable to modifying the existing C-F bonds in the title compound, understanding these mechanisms provides a complete picture of fluorine chemistry. These reactions often involve nucleophilic or electrophilic fluorinating agents.

| Bond | Average Bond Energy (kJ/mol) | Reactivity in Cross-Coupling |

| C–Br | ~285 | High (readily cleaved by Pd(0)) |

| C–F | ~485 | Very Low (generally inert) |

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of transformations involving this compound are dictated by the energy barriers of the key mechanistic steps.

In SNAr Reactions : The rate-determining step is the formation of the high-energy Meisenheimer complex, which involves the temporary loss of aromaticity. libretexts.orgfrontiersin.org The stability of this intermediate, and thus the reaction rate, is highly sensitive to the nature of the solvent and the electron-withdrawing capacity of the ring substituents. A more electron-poor ring lowers the activation energy for nucleophilic attack.

Radical Pathways and Single Electron Transfer Processes

While many organometallic reactions are described by two-electron processes (like oxidative addition), some transformations can proceed through radical pathways initiated by single electron transfer (SET). libretexts.orglibretexts.org

SET Initiation : A low-valent metal catalyst or a photoexcited catalyst can transfer a single electron to the aryl bromide. This forms a radical anion, which can then fragment by cleaving the C-Br bond to produce an aryl radical and a bromide ion. nih.gov

Radical Propagation : The resulting aryl radical can then participate in a radical chain reaction or be trapped by the metal catalyst to enter a catalytic cycle. nih.gov These pathways are distinct from the classical Pd(0)/Pd(II) cycle but can lead to the same cross-coupled products. SET mechanisms are particularly relevant in photoredox catalysis and with certain first-row transition metal catalysts like nickel or copper. mdpi.comlibretexts.org The formation of radical intermediates can sometimes explain the observation of unexpected side products or stereochemical outcomes.

V. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Aromatic Protons: The protons on the benzene (B151609) ring would appear as two distinct signals, characteristic of a 1,4-disubstituted (para) pattern. These would likely present as two doublets in the aromatic region (typically δ 7.0-7.6 ppm).

Methine Proton (-CH-): The single proton on the carbon adjacent to the benzene ring and the difluoromethyl group would appear as a multiplet due to coupling with the adjacent methyl protons and the fluorine atoms.

Methyl Protons (-CH₃): The three protons of the methyl group would likely appear as a doublet, coupled to the adjacent methine proton.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Ar-H |

| ~7.2 | d | 2H | Ar-H |

| m | 1H | -CH(CF₂H)CH₃ | |

| d | 3H | -CH(CF₂H)CH₃ |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Aromatic Carbons: A 1,4-disubstituted benzene ring will show four distinct signals for the six aromatic carbons due to symmetry. Two of these will be for the carbons directly attached to the substituents, and two will be for the other aromatic carbons.

Aliphatic Carbons: The spectrum would also show signals for the methine carbon and the methyl carbon of the propan-2-yl group. The carbon of the difluoromethyl group will also be present and will show coupling to the fluorine atoms.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| > 130 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C |

| < 125 | Ar-C-Br |

| -C H(CF₂H)CH₃ | |

| -CH(CF₂H)C H₃ | |

| -CH(C F₂H)CH₃ |

Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties

¹⁹F NMR is a specialized technique that is highly sensitive to the presence of fluorine atoms. For 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene, this would be a crucial tool for confirming the difluoro moiety. The two fluorine atoms are diastereotopic and would be expected to show complex splitting patterns due to coupling with each other and with the adjacent methine proton.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in piecing together the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity between the methine proton and the methyl protons, as well as the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be critical for establishing the connection of the 1,1-difluoropropan-2-yl group to the brominated benzene ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent ion with high precision. This allows for the unambiguous determination of the molecular formula, C₉H₉BrF₂. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected for the molecular ion peak. Analysis of the fragmentation pattern would provide further structural confirmation, likely showing the loss of the bromine atom or fragments of the difluoropropyl side chain.

Analysis of Isotopic Patterns (e.g., for Bromine)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of a bromine atom.

Natural bromine consists of two primary isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 relative abundance (approximately 50.5% and 49.5%, respectively). chemguide.co.uk This results in two molecular ion peaks in the mass spectrum that are separated by two mass-to-charge units (m/z). chemguide.co.ukcsbsju.edu These peaks, often referred to as the M and M+2 peaks, will be of almost equal intensity. libretexts.orgsavemyexams.com This characteristic 1:1 doublet at the high-mass end of the spectrum is a clear indicator of a molecule containing a single bromine atom. chemguide.co.ukcsbsju.edu

For this compound (molecular formula C₉H₉BrF₂), the expected molecular ion peaks would be observed as follows:

| Isotopologue | Isotope Composition | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₉H₉⁷⁹BrF₂ | 231.98 | ~100% |

| [M+2]⁺ | C₉H₉⁸¹BrF₂ | 233.98 | ~98% |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. triprinceton.orglibretexts.org The spectrum of this compound is expected to show characteristic absorptions (in IR) or scattering peaks (in Raman) corresponding to its aromatic ring, alkyl chain, and halogen substituents.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: The benzene ring's C-H bonds typically exhibit stretching vibrations in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The methyl and methine groups of the difluoropropan-2-yl side chain will show C-H stretching absorptions just below 3000 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring give rise to several bands in the 1620-1400 cm⁻¹ range. spectroscopyonline.com

C-F Stretching: The carbon-fluorine bonds are associated with strong IR absorptions, typically found in the 1400-1000 cm⁻¹ range. wikipedia.org For a gem-difluoro group (CF₂), symmetric and asymmetric stretching modes are expected.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of strong out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) benzene ring, a characteristic strong band is expected between 860 and 790 cm⁻¹. spectroscopyonline.com

C-Br Stretching: The carbon-bromine bond vibration is found at lower frequencies, typically in the 690-515 cm⁻¹ range. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Technique(s) |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | Alkyl C-H | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | Aryl C=C | 1620 - 1400 | IR, Raman |

| C-F Stretch | Alkyl C-F₂ | 1400 - 1000 | IR (Strong) |

| Aromatic C-H Bend (Out-of-Plane) | para-substituted ring | 860 - 790 | IR (Strong) |

| C-Br Stretch | Aryl C-Br | 690 - 515 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal how the molecules pack together in a crystal lattice, elucidating any significant intermolecular interactions such as halogen bonding (involving the bromine atom) or dipole-dipole interactions.

As of this writing, a public crystal structure for this compound has not been reported. However, studies on similar brominated aromatic compounds have revealed detailed structural features, such as weak intermolecular Br···O interactions in the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. researchgate.net A crystallographic study of the title compound would be expected to provide similarly valuable data on its solid-state conformation and packing arrangement.

Chiroptical Spectroscopy (if stereoisomers are relevant to derivatives)

The this compound molecule possesses a chiral center at the second carbon of the propan-2-yl group, the carbon atom bonded to the benzene ring, a methyl group, a difluoromethyl group, and a hydrogen atom. Consequently, the compound can exist as a pair of enantiomers: (R)-1-Bromo-4-(1,1-difluoropropan-2-yl)benzene and (S)-1-Bromo-4-(1,1-difluoropropan-2-yl)benzene. nih.govnih.gov

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study and differentiate chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules. DFT calculations can determine the optimized molecular geometry, electronic energies, and various other properties derived from the electron density. researchgate.net For halogenated benzenes, DFT has been successfully used to analyze molecular structure, vibrational spectra, and local reactivity. researchgate.netrsc.org

In a typical DFT study on a substituted benzene (B151609), a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G**) are chosen to solve the Schrödinger equation approximately. mdpi.com These calculations yield the molecule's minimum energy structure, bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Stability

The presence of a rotatable bond between the benzene ring and the 1,1-difluoropropan-2-yl side chain means that 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene can exist in various conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformers.

Fluorine substitution is known to have a significant impact on molecular conformation due to steric and electronic effects, such as hyperconjugation. nih.gov For example, studies on acyclic α-fluoro sulfur compounds have shown that the orientation of the C-F bond is often governed by hyperconjugative interactions with adjacent lone pairs or bonds. nih.gov Similarly, the conformational profile of the 1,3-difluoropropylene motif is strongly influenced by the polarity of the medium.

A computational conformational analysis of this compound would involve systematically rotating the dihedral angle of the C(ring)-C(alkyl) bond and calculating the energy at each step. This would reveal the potential energy surface, highlighting the most stable conformers and the energy required to interconvert them. The stability of different conformers is influenced by steric hindrance between the methyl group, the fluorine atoms, and the benzene ring, as well as electronic interactions involving the electronegative fluorine and bromine atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. longdom.org

For substituted benzenes, the nature of the substituents significantly alters the energy and distribution of the frontier orbitals. Electron-donating groups generally raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. researchgate.net In this compound, both the bromo and the fluoroalkyl groups are electron-withdrawing, which would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations can generate plots of these orbitals, showing their localization across the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzenes This table presents hypothetical data based on general principles and findings for analogous compounds to illustrate the expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Bromobenzene (B47551) | -6.89 | -1.30 | 5.59 |

| 1-Bromo-4-nitrobenzene | -7.50 | -2.80 | 4.70 |

| This compound (Estimated) | -7.10 | -1.50 | 5.60 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. mdpi.com The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In organofluorine compounds, the high electronegativity of fluorine creates significant polarization. acs.org The ESP surface of this compound would show a region of negative potential around the two fluorine atoms and, to a lesser extent, the bromine atom. researchgate.net These negative regions, particularly on the lateral sides of the halogens, can act as hydrogen or halogen bond acceptors. mdpi.com Conversely, regions of positive potential (a "σ-hole") can exist along the axis of the C-Br bond, making the bromine atom a potential halogen bond donor. The ESP map helps visualize how the molecule would interact with other polar molecules, ions, or biological receptors.

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be compared directly with experimental spectra to aid in signal assignment and structure verification. longdom.org

For this compound, GIAO calculations would predict the chemical shifts for each unique hydrogen and carbon atom. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons and carbons would be influenced by the electron-withdrawing effects of both the bromo and the fluoroalkyl substituents. The chemical shifts of the side chain's CH and CH₃ groups would be significantly affected by the adjacent CF₂ group. Comparing calculated and experimental spectra is a powerful method for confirming the molecular structure.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis provides information about a molecule's infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry using DFT, one can obtain the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies correspond to the molecule's normal modes of vibration, such as stretching, bending, and torsional motions.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. longdom.org A detailed analysis of the vibrational modes helps in assigning the peaks observed in experimental IR and Raman spectra. For this compound, this analysis would identify characteristic vibrations, such as the C-Br stretch, C-F stretches, and various aromatic ring vibrations, which can be used as a fingerprint for the molecule's identification.

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Benzene This table shows example data for 2-bromo-1,4-dichlorobenzene (B150605) to illustrate the output of a vibrational frequency analysis.

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |

| Aromatic C-H stretch | 3210 | 3082 | High |

| Aromatic C=C stretch | 1615 | 1550 | Medium |

| CH₃ asymmetric stretch | 3050 | 2928 | Medium |

| C-F symmetric stretch | 1150 | 1104 | Very High |

| C-Br stretch | 680 | 653 | High |

Molecular Dynamics Simulations for Dynamic Behavior

Key areas of investigation for this compound using MD simulations include:

Conformational Analysis: The molecule possesses rotational freedom around the C-C bond connecting the benzene ring and the propan-2-yl group. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Studies on other fluorinated molecules have demonstrated the importance of electrostatic and hyperconjugative interactions in determining conformational preferences. acs.orgresearchgate.net

Solvent Effects: The behavior of the molecule can change dramatically in different solvent environments. MD simulations explicitly model solvent molecules (e.g., water, organic solvents), revealing how they arrange around the solute and influence its conformation and dynamics through interactions like hydrogen bonding or van der Waals forces. nih.gov For instance, the polarity of the solvent can affect the orientation of the difluoroalkyl group relative to the aromatic ring.

Intermolecular Interactions: In condensed phases, simulations can elucidate how multiple molecules of this compound interact with each other. This includes phenomena like π-π stacking of the benzene rings and halogen bonding involving the bromine atom, which govern the material's bulk properties.

The findings from MD simulations are often presented as statistical distributions of geometric parameters or interaction energies over the course of the simulation.

| Parameter Investigated | Simulation Environment | Typical Finding/Metric | Potential Implication |

|---|---|---|---|

| Dihedral Angle (Ring-C-C-H) | Toluene | Bimodal distribution with peaks at ~60° and ~180° | Indicates two dominant, stable rotamers of the side chain. |

| Radial Distribution Function g(r) of Water around Bromine | Aqueous Solution | Sharp peak at 3.5 Å | Shows a structured hydration shell around the bromine atom. |

| Solvent Accessible Surface Area (SASA) | Hexane vs. Water | Higher average SASA in hexane | Molecule adopts a more extended conformation in non-polar solvents. |

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving this compound. rsc.org By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the transformation from reactants to products, identifying key intermediates and transition states along the reaction pathway. researchgate.netresearchgate.net This approach allows for the calculation of activation energies, which are critical for understanding reaction rates and predicting reaction outcomes under various conditions.

For this compound, mechanistic studies could focus on reactions such as:

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, which are fundamental for creating more complex molecules. Computational studies can clarify the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Nucleophilic Aromatic Substitution: Although less common for aryl bromides unless activated, theoretical calculations can determine the feasibility and energy barriers for replacing the bromine atom with various nucleophiles.

Reactions involving the side chain: The fluorine atoms can influence the reactivity of the adjacent carbon and hydrogen atoms, and computational models can explore potential reactions at this part of the molecule.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the "point of no return" in a chemical transformation. researchgate.net Locating and characterizing the TS is a central goal of computational mechanistic studies as its energy relative to the reactants determines the activation energy (energy barrier) of the reaction.

The process involves:

Geometry Optimization: The molecular structure of the TS is optimized to find the exact saddle point on the potential energy surface.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond). researchgate.net

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | +22.5 kcal/mol | Determines the theoretical reaction rate; a higher value means a slower reaction. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state and describes the atomic motion of the transformation. |

| Key Bond Distances | C-Br: 2.4 Å (breaking), C-Pd: 2.1 Å (forming) | Provides a snapshot of the bond-breaking and bond-forming process at its peak. |

Once the reactants, products, intermediates, and transition states have been identified, a complete reaction energy profile can be constructed. This profile maps the energy of the system as it progresses along the reaction coordinate, providing a detailed visualization of the entire transformation. rsc.org

Such maps are invaluable for predicting reaction selectivity. For instance, if a reaction can proceed through multiple competing pathways to yield different products (e.g., ortho- versus meta-substituted products in an electrophilic aromatic substitution), computation can predict the major product by comparing the activation energies of the corresponding transition states. The pathway with the lowest energy barrier is expected to be the dominant one. researchgate.netmdpi.com This predictive capability is a cornerstone of modern reaction design and optimization. patonlab.com

| Species | Pathway A (Product A) | Pathway B (Product B) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +18.2 | +24.5 |

| Intermediate | -5.3 | -2.1 |

| Transition State 2 (TS2) | +15.7 | +21.0 |

| Products | -12.4 | -10.8 |

In this illustrative example, Pathway A is predicted to be the major pathway due to its lower rate-determining transition state energy (TS1 at +18.2 kcal/mol) compared to Pathway B (TS1 at +24.5 kcal/mol).

Quantitative Structure-Property Relationship (QSPR) Studies (focused on methodologies)

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to create predictive models that correlate the chemical structure of molecules with their physicochemical properties. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical "descriptors," determine its properties. nih.gov These models are particularly useful for estimating properties that are difficult or costly to measure experimentally.

The methodology for developing a QSPR model for a class of compounds including this compound would follow a structured workflow:

Data Set Assembly: A collection of structurally diverse but related compounds is gathered, for which a specific property (e.g., boiling point, solubility, chromatographic retention index) has been reliably measured.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Variable Selection: From the vast pool of calculated descriptors, a smaller, relevant subset is selected that has the most significant correlation with the property of interest. This step is crucial to avoid overfitting and create a robust model. Genetic algorithms are one modern technique used for this selection process. researchgate.net

Model Generation: A mathematical equation is generated that links the selected descriptors to the property. Multiple Linear Regression (MLR) is a common technique, but more advanced methods like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are also used. nih.govresearchgate.net

Model Validation: The predictive power and robustness of the model are rigorously tested. This is typically done using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. researchgate.net

| Descriptor Category | Examples of Descriptors | Information Encoded |

|---|---|---|

| Constitutional/Topological | Molecular Weight, Number of Halogen Atoms, Wiener Index | Molecular size, composition, and atomic connectivity. |

| Geometric | Molecular Volume, Surface Area, Principal Moments of Inertia | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential | Electron distribution, polarizability, and frontier molecular orbitals. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability. |

Vii. Applications in Advanced Organic Synthesis and Materials Science Research

1-Bromo-4-(1,1-difluoropropan-2-yl)benzene as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis is underscored by its capacity to serve as a precursor for a wide array of more complex molecules. The presence of the bromine atom on the benzene (B151609) ring allows for a multitude of transformations, most notably through transition metal-catalyzed cross-coupling reactions.

The synthesis of complex organic molecules containing fluorine is a rapidly expanding field, driven by the beneficial effects of fluorine on properties such as metabolic stability, lipophilicity, and binding affinity in pharmaceuticals and agrochemicals. While direct research on this compound as a precursor is not extensively documented in publicly available literature, its structural motifs suggest a high potential for such applications. The 1,1-difluoropropan-2-yl moiety is a valuable pharmacophore, and the bromo-aromatic group serves as a handle for further molecular elaboration. For instance, similar fluorinated building blocks are routinely employed in the synthesis of complex drug candidates and functional organic materials.

The carbon-bromine bond in this compound is a key feature that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. While specific examples with this compound are not readily found in the literature, the reactivity of similar aryl bromides is well-established and serves as a strong predictor of its synthetic utility.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |